4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-17(2)23(19,20)13-6-4-12(5-7-13)14(18)16-10-15(21-3)8-9-22-11-15/h4-7H,8-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLFMBDAUUXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the methoxythiolan group is added via a thiolation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxythiolan group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the methoxythiolan group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
*Estimated based on molecular formula.
Key Observations:
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: The target compound has 3 hydrogen-bond donors (NH from sulfamoyl and benzamide) and 6 acceptors (sulfonyl O, methoxy O, and thiolane S), comparable to LMM5 (4 donors, 8 acceptors) but lower than ChemDiv 2515-5620 (5 donors, 9 acceptors) .
Computational Docking Insights
The Glide XP scoring function () emphasizes hydrophobic enclosure and hydrogen-bonding motifs. Compounds like the target and ChemDiv 2515-5620, with enclosed hydrophobic regions (e.g., methoxythiolane or triazole), may achieve higher binding affinities in targets such as carbonic anhydrase or kinase domains .
Biological Activity
4-(Dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's. This article explores its biological activity, synthesizing data from various studies, including enzyme inhibition assays and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 272.34 g/mol
- CAS Number : [insert CAS number if available]
Enzyme Inhibition
Recent studies have focused on the compound's inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in Alzheimer's disease therapy.
- AChE Inhibition :
- BACE1 Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylsulfamoyl group | Enhances solubility and bioavailability |
| Methoxy group | Contributes to hydrophobic interactions with the enzyme active site |
| Benzamide core | Essential for binding affinity to AChE and BACE1 |
Case Study 1: Synthesis and Characterization
A study conducted by Koca et al. synthesized a series of benzamide derivatives, including our compound of interest. They evaluated their AChE and BACE1 inhibitory activities through a series of in vitro assays. The results indicated that modifications on the benzamide structure significantly influenced enzyme inhibition potency .
Case Study 2: Comparative Analysis with Other Compounds
In a comparative study, various benzamide derivatives were tested alongside this compound. The findings highlighted that while some derivatives exhibited stronger AChE inhibition, the compound maintained a balanced profile regarding both AChE and BACE1 inhibition, making it a candidate for further development in Alzheimer's treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
